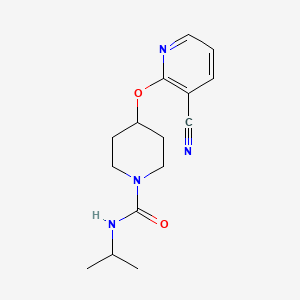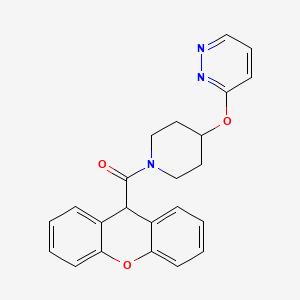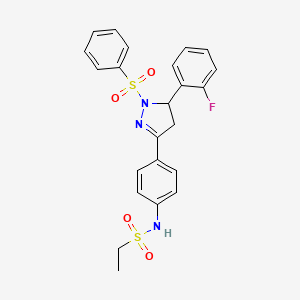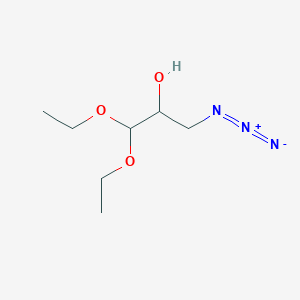
4-((3-cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-((3-cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide” is a chemical compound that contains a pyridine ring, a piperidine ring, and a carboxamide group . It is a versatile material used in scientific research.
Synthesis Analysis
The synthesis of similar compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is often used as a starting material for the synthesis of various derivatives . The synthesis of similar compounds also involves the use of 2-mercapto-4,6-dimethylnicotinonitrile as a starting material .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a pyridine ring, and a carboxamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .作用机制
4-((3-cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide acts as a TRPV1 antagonist, which means it blocks the activity of the TRPV1 receptor. This receptor is involved in the transmission of pain signals, and its activation leads to the sensation of pain. By blocking this receptor, this compound can reduce the transmission of pain signals and provide pain relief.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in various scientific research studies. It has been demonstrated to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. It has also been shown to reduce cancer pain in preclinical models.
实验室实验的优点和局限性
One of the major advantages of 4-((3-cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide is its high affinity for the TRPV1 receptor, which makes it a promising candidate for the development of pain relievers. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in lab experiments.
未来方向
There are several future directions for the study of 4-((3-cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide. One potential direction is the development of more potent and selective TRPV1 antagonists that can provide better pain relief with fewer side effects. Another direction is the investigation of the potential use of this compound in the treatment of other conditions, such as anxiety and depression, which are also associated with the TRPV1 receptor. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
合成方法
The synthesis of 4-((3-cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide involves the reaction of 3-cyanopyridine-2-ol with N-isopropylpiperidine-4-carboxylic acid in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The reaction takes place in a solvent, such as dichloromethane, at room temperature. The resulting product is then purified by column chromatography to obtain the pure compound.
科学研究应用
4-((3-cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have a high affinity for the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the transmission of pain signals. This compound has the potential to be used as a pain reliever in conditions such as neuropathic pain, inflammatory pain, and cancer pain.
属性
IUPAC Name |
4-(3-cyanopyridin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11(2)18-15(20)19-8-5-13(6-9-19)21-14-12(10-16)4-3-7-17-14/h3-4,7,11,13H,5-6,8-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGWLPIOIUGHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)OC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B2791635.png)



![3-(benzo[d][1,3]dioxol-5-yl)-N-(tert-butyl)pyrrolidine-1-carboxamide](/img/structure/B2791639.png)






![4-cyano-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2791653.png)
